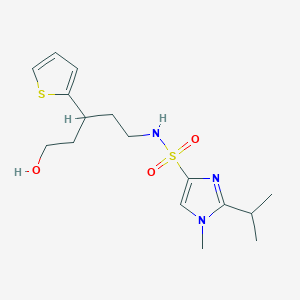
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H25N3O3S2 and its molecular weight is 371.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, also known by its CAS number 2034563-97-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological research. This compound features a complex structure characterized by an imidazole ring and a thiophene moiety, which are often associated with various biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
The molecular formula of this compound is C16H25N3O3S2, with a molecular weight of 371.5 g/mol. The compound is classified under sulfonamides, known for their antibacterial properties. Its structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅N₃O₃S₂ |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 2034563-97-6 |
| Purity | Typically ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole moiety may facilitate binding to active sites by mimicking natural substrates or cofactors.
Potential Mechanisms Include:
- Enzyme Inhibition : The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates.
- Receptor Interaction : The imidazole ring may interact with metal ions and other biomolecules, affecting their function.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. A study conducted on related sulfonamides revealed their effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
Several studies have explored the anticancer potential of imidazole and thiophene-containing compounds. For instance, derivatives with similar structures have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism often involves induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cell Lines
A comparative study evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.38 | Induction of apoptosis |
| U-937 | 12.50 | Cell cycle arrest at G0-G1 phase |
| HeLa | 15.00 | Disruption of DNA replication |
Inflammation Modulation
Compounds containing imidazole rings have been reported to exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This suggests that this compound may also play a role in modulating inflammatory responses.
Propiedades
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S2/c1-12(2)16-18-15(11-19(16)3)24(21,22)17-8-6-13(7-9-20)14-5-4-10-23-14/h4-5,10-13,17,20H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVXVOYKGXSXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














